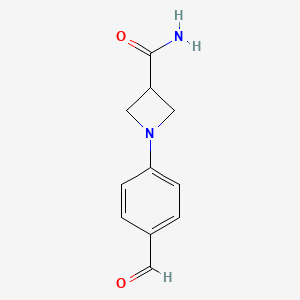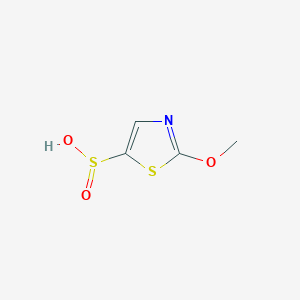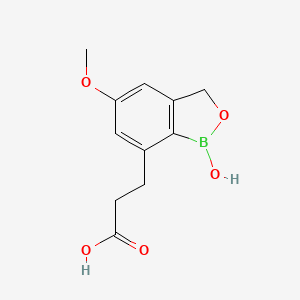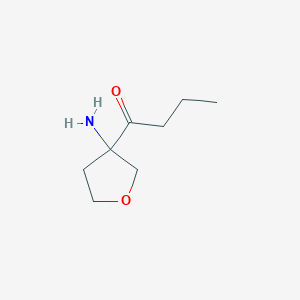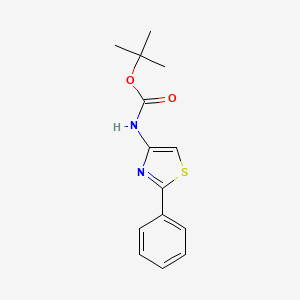
tert-butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate typically involves the reaction of 2-phenyl-1,3-thiazole-4-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted thiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. It is used in assays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery programs aimed at developing new treatments for infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the formulation of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by interfering with signaling pathways that regulate cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-fluorophenyl)carbamate
- tert-Butyl N-(2-chlorophenyl)carbamate
- tert-Butyl N-(2-furylmethyl)carbamate
Comparison: tert-Butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate is unique due to the presence of the thiazole ring, which imparts distinct biological activities compared to other carbamate derivatives. The thiazole ring enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C14H16N2O2S |
|---|---|
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
tert-butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)18-13(17)16-11-9-19-12(15-11)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,16,17) |
InChI-Schlüssel |
BGEDTHGKLBEQIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


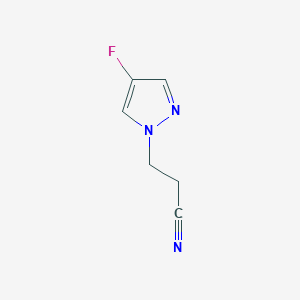
![Ethanol, 2-[2-(3-thienyloxy)ethoxy]-](/img/structure/B13152095.png)
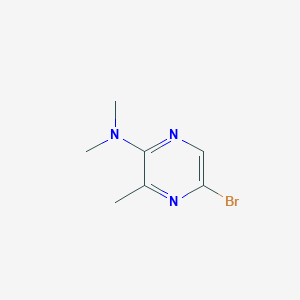

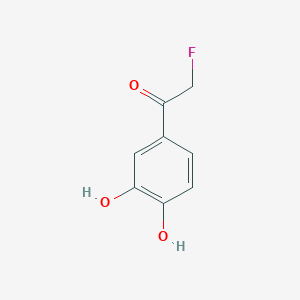
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
